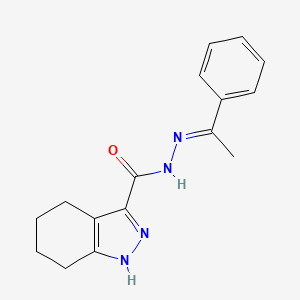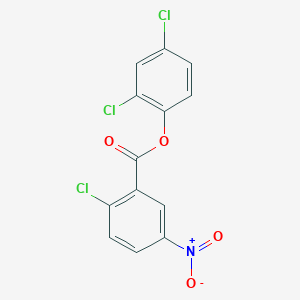
2,4-dichlorophenyl 2-chloro-5-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dichlorophenyl 2-chloro-5-nitrobenzoate, also known as diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) commonly used to relieve pain and inflammation. It was first synthesized in 1966 by Ciba-Geigy, and has since become one of the most widely prescribed NSAIDs in the world. Despite its widespread use, the mechanism of action and biochemical and physiological effects of diclofenac are still not fully understood.
Wirkmechanismus
Diclofenac is a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2 enzymes. COX-1 is constitutively expressed and plays a role in maintaining normal physiological functions, while COX-2 is induced during inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation. By inhibiting both COX-1 and COX-2, 2,4-dichlorophenyl 2-chloro-5-nitrobenzoate reduces the production of prostaglandins and therefore reduces inflammation and pain.
Biochemical and Physiological Effects
In addition to its anti-inflammatory and analgesic effects, 2,4-dichlorophenyl 2-chloro-5-nitrobenzoate has been shown to have other biochemical and physiological effects. For example, 2,4-dichlorophenyl 2-chloro-5-nitrobenzoate has been shown to inhibit platelet aggregation, which may reduce the risk of blood clots and stroke. Diclofenac has also been shown to have antioxidant properties, which may protect against oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
Diclofenac is a widely used tool in scientific research due to its well-established mechanism of action and availability. However, there are some limitations to its use. For example, 2,4-dichlorophenyl 2-chloro-5-nitrobenzoate is known to have off-target effects, meaning it may inhibit other enzymes or pathways in addition to COX enzymes. This can complicate data interpretation and may require the use of additional controls or alternative inhibitors.
Zukünftige Richtungen
There are many potential future directions for research involving 2,4-dichlorophenyl 2-chloro-5-nitrobenzoate. One area of interest is the development of more selective COX inhibitors that target only COX-2 enzymes, which may have fewer side effects than non-selective inhibitors. Another area of interest is the use of 2,4-dichlorophenyl 2-chloro-5-nitrobenzoate in combination with other drugs or therapies to enhance its effectiveness or reduce its side effects. Additionally, research is needed to better understand the long-term effects of 2,4-dichlorophenyl 2-chloro-5-nitrobenzoate use on human health, particularly in the context of chronic pain management.
Synthesemethoden
Diclofenac can be synthesized through a multi-step process starting from 2,4-dichlorophenol and 2-chloro-5-nitrobenzoic acid. The first step involves the esterification of 2,4-dichlorophenol with methanol and sulfuric acid to form 2,4-dichlorophenyl methoxyacetate. This intermediate is then reacted with thionyl chloride to form 2,4-dichlorophenyl chloroacetate. The second intermediate is then reacted with 2-chloro-5-nitrobenzoic acid in the presence of a base such as sodium hydroxide to form 2,4-dichlorophenyl 2-chloro-5-nitrobenzoate.
Wissenschaftliche Forschungsanwendungen
Diclofenac is commonly used in scientific research as a tool to study the role of cyclooxygenase (COX) enzymes in inflammation and pain. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX enzymes, 2,4-dichlorophenyl 2-chloro-5-nitrobenzoate reduces the production of prostaglandins and therefore reduces inflammation and pain.
Eigenschaften
IUPAC Name |
(2,4-dichlorophenyl) 2-chloro-5-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl3NO4/c14-7-1-4-12(11(16)5-7)21-13(18)9-6-8(17(19)20)2-3-10(9)15/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYZNBZWQEAREQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)OC2=C(C=C(C=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichlorophenyl 2-chloro-5-nitrobenzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[(diethylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B5716051.png)


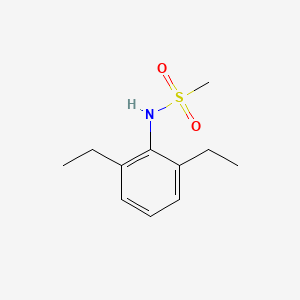
![1-{3-nitro-4-[(1-phenyl-1H-tetrazol-5-yl)thio]phenyl}ethanone](/img/structure/B5716072.png)
![N-{4-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B5716096.png)

![methyl N-[4-(4-morpholinylsulfonyl)benzoyl]glycinate](/img/structure/B5716106.png)

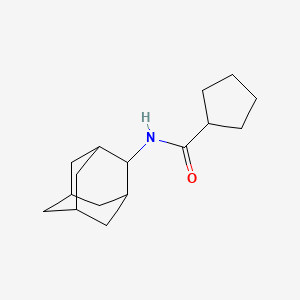

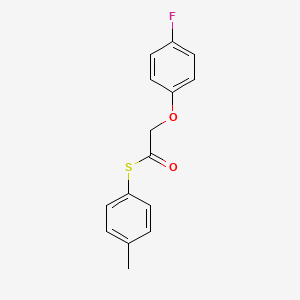
![4-ethyl-3-methyl-1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-ol](/img/structure/B5716153.png)
